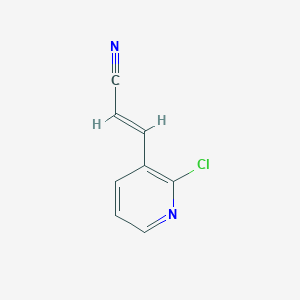
N-(シクロヘキシルカルバモイル)-2-(4-ホルミルフェノキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
BenchChem offers high-quality N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
制御薬物送達システム
N-(シクロヘキシルカルバモイル)-2-(4-ホルミルフェノキシ)アセトアミド: は、制御薬物送達のためのスマートハイドロゲルシステムに組み込まれています。研究者は、新規な光開裂性架橋剤4-ホルミルフェニル 4-((4-ホルミルフェノキシ)メチル)-3-ニトロベンゾエート (CHO–ONB–CHO)を合成し、キトサンと結合させて、二重刺激応答性ハイドロゲル (ONB–キトサン) を作成しました。 このハイドロゲルは、UV光とpH変化の両方に応答します 。pH応答性は、炎症部位などの酸性環境での標的薬物放出を可能にします。このハイドロゲルは、pH 7.4よりもpH 5.7で薬物放出量が多いため、局所薬物送達のための有望な候補となります。
生体医用インプラントと創傷治癒
N-(シクロヘキシルカルバモイル)-2-(4-ホルミルフェノキシ)アセトアミドをベースとするハイドロゲルは、創傷治癒や組織工学で応用が見いだされます。生体適合性、調整可能な特性、および制御された放出能力は、薬物放出インプラントや創傷被覆材の設計に魅力的なものです。
要約すると、この化合物のユニークな特性は、薬物送達システム、創傷治癒、およびその他の生体医用アプリケーションのための汎用性の高い候補として位置付けています。 研究者は、さまざまな分野におけるその可能性を探求し続けています 。さらに詳しい情報または追加のアプリケーションをご希望の場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSPYVZIDRHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)



![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)

![2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2396097.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)

![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

